

JYL 1511: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JYL 1511

Cat. No.: B1673193

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **JYL 1511**, a high-affinity partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines its fundamental properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals in pharmacology and drug development.

Core Properties of JYL 1511

JYL 1511 is a synthetic compound recognized for its specific interaction with the TRPV1 receptor, a key player in pain perception and thermosensation.

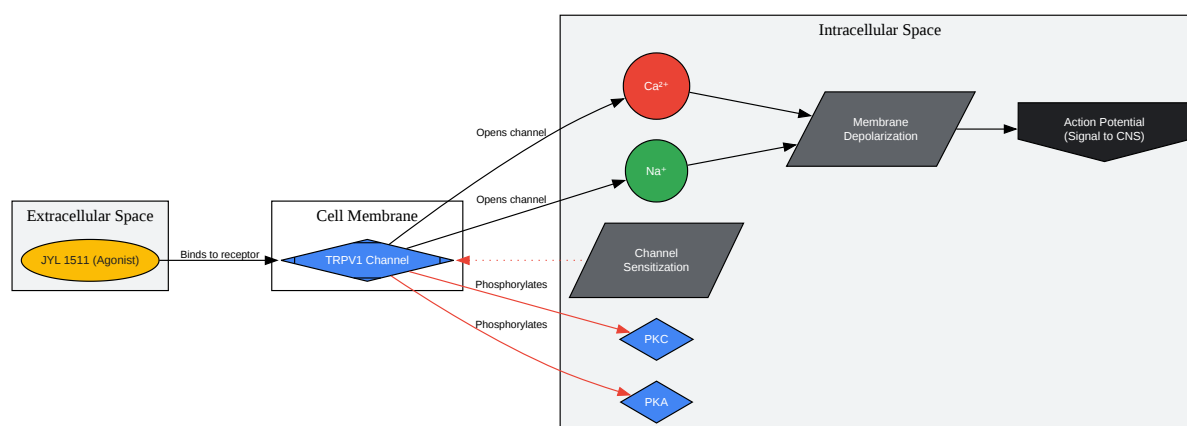
Property	Value	Reference
CAS Number	623166-14-3	[1]
Molecular Formula	C21H29N3O3S2	[1]
Molecular Weight	435.6 g/mol	[1]
Mechanism of Action	Partial agonist of the vanilloid receptor 1 (TRPV1)	[1]
Ki for [3H]resiniferatoxin binding	50.4 ± 16.5 nM	[1]
Partial Agonism (% of capsaicin response)	17.4 ± 0.6%	[1]
IC50 for antagonism of capsaicin-induced 45Ca2+ uptake	3.4 ± 0.5 nM	[1]

Mechanism of Action: TRPV1 Signaling Pathway

JYL 1511 functions as a partial agonist at the TRPV1 receptor, a non-selective cation channel predominantly expressed on the sensory neurons. Upon binding of an agonist, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx causes depolarization of the neuron, which, if it reaches the threshold, triggers an action potential that is propagated to the central nervous system and perceived as pain and heat.

As a partial agonist, **JYL 1511** binds to the receptor and elicits a response that is lower than that of a full agonist like capsaicin. This property also allows it to act as a competitive antagonist in the presence of a full agonist, by occupying the binding site and preventing the full agonist from exerting its maximum effect.

The activity of the TRPV1 channel is also modulated by various intracellular signaling pathways. For instance, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC) can sensitize the channel, lowering its activation threshold.



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TRPV1 signaling pathway upon agonist binding.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **JYL 1511** at the TRPV1 receptor, as described in the foundational study by Wang et al. (2003).

[³H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.

Objective: To measure the binding affinity (K_i) of **JYL 1511** to the rat TRPV1 receptor (rVR1).

Methodology:

- **Cell Culture:** Chinese hamster ovary (CHO) cells stably transfected with the rat vanilloid receptor (CHO/rVR1 cells) are cultured to confluence.
- **Membrane Preparation:** The cultured cells are harvested and homogenized in a buffer. The cell membranes are then isolated by centrifugation.
- **Binding Reaction:** The cell membranes are incubated with a fixed concentration of [3H]resiniferatoxin (a high-affinity TRPV1 ligand) and varying concentrations of the test compound (**JYL 1511**).
- **Separation:** The bound and free radioligand are separated by filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters, representing the bound [3H]RTX, is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]RTX). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

45Ca²⁺ Uptake Assay

This functional assay measures the ability of a compound to stimulate or inhibit TRPV1 channel activity by quantifying the influx of radioactive calcium.

Objective: To determine the agonist and antagonist activity of **JYL 1511** at the rVR1.

Methodology:

- **Cell Culture:** CHO/rVR1 cells are grown in multi-well plates.
- **Loading:** The cells are washed with a buffer.
- **Agonist Assay:** To measure agonist activity, cells are incubated with varying concentrations of **JYL 1511** in the presence of 45Ca²⁺.

- **Antagonist Assay:** To measure antagonist activity, cells are pre-incubated with varying concentrations of **JYL 1511** before the addition of a fixed concentration of a known TRPV1 agonist (e.g., capsaicin) in the presence of 45Ca^{2+} .
- **Termination:** The uptake of 45Ca^{2+} is stopped by washing the cells with a cold buffer containing a calcium channel blocker.
- **Quantification:** The cells are lysed, and the amount of intracellular 45Ca^{2+} is determined by scintillation counting.
- **Data Analysis:** For agonist activity, the EC_{50} value (the concentration of the compound that produces 50% of its maximal effect) is determined. For antagonist activity, the IC_{50} value (the concentration of the compound that inhibits 50% of the response to the agonist) is calculated. The degree of partial agonism is determined by comparing the maximal response of **JYL 1511** to that of a full agonist.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JYL 1511: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673193#jyl-1511-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1673193#jyl-1511-cas-number-and-molecular-weight)

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